molecular formula C11H16N4O2 B7056518 3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione

3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B7056518
M. Wt: 236.27 g/mol
InChI Key: JGYXNYDRXGOQLF-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with ethyl, methyl, and triazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl and methyl groups. The triazolylmethyl group is then added through a nucleophilic substitution reaction.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Addition of Triazolylmethyl Group: The triazolylmethyl group is introduced via a nucleophilic substitution reaction using 2-methyl-1,2,4-triazole and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-4-methylpyrrolidine-2,5-dione: Lacks the triazolylmethyl group, resulting in different chemical properties and biological activities.

    3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione: Similar structure but with different substituents, affecting its reactivity and applications.

Uniqueness

The presence of the triazolylmethyl group in 3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-4-11(2)5-9(16)15(10(11)17)6-8-12-7-13-14(8)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYXNYDRXGOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)N(C1=O)CC2=NC=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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